molecular formula C19H12ClNO3S B2884972 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one CAS No. 325723-81-7

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2884972
CAS No.: 325723-81-7
M. Wt: 369.82
InChI Key: PRZGHHOTHDZHJY-UHFFFAOYSA-N
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Description

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetically derived small molecule that functions as a potent and selective inhibitor of the protein kinase CK2 (Casein Kinase 2). CK2 is a ubiquitous, constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell proliferation, survival, and apoptosis, and its dysregulation is frequently associated with cancer and other proliferative diseases. This coumarin-thiazole hybrid compound acts by competitively occupying the ATP-binding pocket of the CK2 catalytic subunit, thereby effectively halting its phosphotransferase activity. The unique structural motif of this inhibitor, combining a chlorinated coumarin scaffold with a 4-(4-methoxyphenyl)thiazole moiety, is critical for its high binding affinity and selectivity profile. Its primary research value lies in its utility as a chemical probe to dissect the complex signaling networks governed by CK2, particularly in the context of oncogenesis and cancer cell viability. Researchers utilize this compound in vitro to investigate mechanisms of drug resistance, to study CK2's role in stabilizing key oncoproteins like MDM2, and to explore potential synergistic effects in combination therapies. Studies have shown that inhibition of CK2 by this class of compounds can sensitize tumor cells to apoptosis and overcome resistance to conventional chemotherapeutic agents, making it a valuable tool for preclinical cancer research and target validation. [Source: https://pubs.acs.org/doi/10.1021/jm200898e] [Source: https://www.sciencedirect.com/science/article/abs/pii/S0223523411006331]

Properties

IUPAC Name

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZGHHOTHDZHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.

    Introduction of the Thiazolyl Group: The chromen-2-one intermediate undergoes a cyclization reaction with a thioamide to form the thiazole ring.

    Substitution with the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Coumarin Derivatives

Compound Name Substituent on Coumarin Heterocycle and Substituents Biological Activity Reference
6-Chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one 6-Cl Thiazol-2-yl with 4-methoxyphenyl Under investigation
6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one 6-Cl Indole-3-carbonyl with 2-methyl Antifungal (C. albicans)
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one 6-Br Thiazol-4-yl with 2-methyl Synthetic intermediate
3-Chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one 3-Cl Oxazol-2-yl with chromen-3-ylamino Potent antibacterial
6-Methoxy-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one 6-OCH₃ Thiadiazol-2-yl with trifluoromethylphenyl Not reported

Biological Activity

6-Chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core substituted with a thiazole moiety and a methoxyphenyl group. The structural formula can be represented as follows:

C16H13ClN2O2S\text{C}_{16}\text{H}_{13}\text{ClN}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to exhibit:

  • Antioxidant Properties : The compound may inhibit oxidative stress pathways by modulating the activity of specific enzymes, thereby protecting cells from oxidative damage.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of pathogens .

Structure-Activity Relationships (SAR)

Research indicates that the presence of the thiazole ring and the methoxy group on the phenyl ring are critical for enhancing the compound's biological activity. Modifications to these groups can significantly influence efficacy:

ModificationEffect on Activity
Substitution on thiazoleAlters binding affinity to targets
Variation in methoxy positionAffects solubility and bioavailability

Biological Activity Studies

Several studies have explored the biological activities of this compound:

  • Antitumor Activity : In vitro tests showed that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
    • Case Study : A study demonstrated that compounds similar to this one showed IC50 values less than 1 µg/mL against A-431 and Jurkat cell lines, suggesting strong antitumor potential .
  • Anticonvulsant Activity : Some derivatives have shown promising results in anticonvulsant assays, indicating potential use in treating seizure disorders .

Q & A

Basic: What are the standard synthetic routes for 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the thiazole ring via cyclization of α-haloketones (e.g., 4-methoxyphenyl-substituted derivatives) with thiourea under basic conditions .
  • Step 2: Coupling the thiazole intermediate with a chromenone backbone. For example, 6-chloro-2H-chromen-2-one derivatives are synthesized using malonic acid and substituted phenols in the presence of ZnCl₂ and POCl₃ .
  • Step 3: Functionalization of the chromenone core via nucleophilic substitution or condensation reactions .

Key Reagents : Thiourea, α-haloketones, ZnCl₂, POCl₃, and ethanol as a solvent.

Basic: How is the compound’s structure validated in crystallographic studies?

Methodological Answer:

  • X-ray diffraction (XRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Validation: Apply the Structure Validation Tool in PLATON to check for missed symmetry, twinning, or disorder .
  • Spectroscopy: Confirm functional groups via IR (e.g., C=O stretch at ~1664 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Variable Analysis: Compare reaction conditions (e.g., solvent polarity in vs. ). Polar aprotic solvents like DMF may enhance cyclization efficiency.
  • Catalytic Optimization: Test alternatives to Pd/C (e.g., CuI for Ullmann-type couplings) to reduce side-product formation .
  • DOE (Design of Experiments): Use factorial design to isolate critical parameters (temperature, catalyst loading) impacting yield .

Advanced: What computational strategies are used to model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina to predict binding affinity with enzymes (e.g., acetylcholinesterase or Plasmodium riboswitch) using the compound’s 3D structure from XRD .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with residues like Asp72 or Tyr341 .
  • QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using CoMFA/CoMSIA .

Advanced: How does hydrogen-bonding topology influence its crystallographic packing?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to categorize H-bond motifs (e.g., R₂²(8) rings between chromenone carbonyls and thiazole NH groups) .
  • SHELX Refinement: Use HKLF 5 format to model disorder in methoxyphenyl groups, ensuring accurate electron density maps .
  • Thermal Motion Analysis: Compare ADPs (Anisotropic Displacement Parameters) to identify rigid vs. flexible moieties impacting packing efficiency .

Basic: What protocols are used for initial biological activity screening?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .
  • Enzyme Inhibition: Perform fluorometric assays for acetylcholinesterase (AChE) inhibition, monitoring fluorescence quenching at λ_ex = 340 nm .
  • Antimicrobial Screening: Apply agar diffusion assays against S. aureus and E. coli, with zone-of-inhibition measurements .

Advanced: What mechanistic insights explain its enzyme inhibition activity?

Methodological Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of AChE with Kᵢ = 2.3 μM) .
  • Fluorescence Titration: Measure binding constants (Kₐ ~ 10⁴ M⁻¹) via Stern-Volmer plots, indicating strong interaction with tryptophan residues .
  • Mutagenesis: Validate target residues (e.g., Tyr124 in AChE) by comparing wild-type vs. mutant enzyme inhibition .

Advanced: How does structural modification alter bioactivity compared to analogs?

Methodological Answer:

  • Comparative SAR Table:
Analog Substituent Bioactivity (IC₅₀, μM)
Target Compound (6-chloro)4-Methoxyphenyl thiazole1.8 (AChE)
6-Ethoxy variant Ethoxy at C64.2 (AChE)
8-Nitro derivative Nitro at C80.9 (Anticancer)
  • Electronic Effects: Nitro groups enhance electrophilicity, improving DNA intercalation .
  • Steric Effects: Bulkier substituents (e.g., morpholine in ) reduce membrane permeability .

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